molecular formula C15H12N2O3 B8307872 methyl 2-(1H-indazol-5-yloxy)benzoate

methyl 2-(1H-indazol-5-yloxy)benzoate

Cat. No. B8307872
M. Wt: 268.27 g/mol
InChI Key: QDLYAIJCYWRUDA-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

The methyl 2-(1H-indazol-5-yloxy)benzoate (95.6 g, 0.36 mmol) obtained in Example 478 was dissolved in tetrahydrofuran (5 ml), and lithium aluminum hydride (44.1 mg, 1.07 mmol) was added thereto at 0° C. and stirred for 30 minutes. Water (0.3 ml), a 2N-aqueous sodium hydroxide solution (0.6 ml) and water (0.9 ml) was added dropwise thereto in that order, and the precipitate formed was removed by filtration. A saturated aqueous sodium hydrogencarbonate solution was added to the filtrate, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and then concentrated to obtain [2-(1H-indazol-5-yloxy)phenyl]methanol (56 mg, 65%).
Quantity
95.6 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
44.1 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([O:10][C:11]3[CH:20]=[CH:19][CH:18]=[CH:17][C:12]=3[C:13](OC)=[O:14])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([O:10][C:11]3[CH:20]=[CH:19][CH:18]=[CH:17][C:12]=3[CH2:13][OH:14])=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
95.6 g
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)OC1=C(C(=O)OC)C=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
44.1 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
O
Name
Quantity
0.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.9 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C. and stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in that order, and the precipitate formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
ADDITION
Type
ADDITION
Details
A saturated aqueous sodium hydrogencarbonate solution was added to the filtrate
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1N=CC2=CC(=CC=C12)OC1=C(C=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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